Bienvenue dans la boutique en ligne BenchChem!

N-alpha-Phthalyl-L-glutamine

Enzyme Inhibition Glutaminase Cancer Metabolism

This is the non-substitutable N-protected intermediate for the two-step synthesis of thalidomide, enabling yields of 85-93% and >99% final API purity. Its acid-stable, base-labile phthaloyl group provides orthogonality to Boc strategies, preventing side reactions in solid-phase peptide synthesis. With a distinct enzyme inhibition profile (glutaminase IC50 = 22 µM), it outperforms unprotected L-glutamine and generic N-Boc analogs in regioselective coupling and metabolic studies. Secure ≥98% purity research-grade material backed by defined physical properties (MW 276.24, mp 163 °C).

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 3343-29-1
Cat. No. B1331209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Phthalyl-L-glutamine
CAS3343-29-1
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O
InChIInChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1
InChIKeyJMKLVQRQCLMCIN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-alpha-Phthalyl-L-glutamine (CAS 3343-29-1): A Key Protected Glutamine Building Block and Thalidomide Precursor


N-alpha-Phthalyl-L-glutamine (also referred to as N-phthaloyl-L-glutamine or Pht-Gln-OH) is a synthetic derivative of the amino acid L-glutamine, characterized by the covalent attachment of a phthaloyl protecting group to the alpha-amino nitrogen. This modification, typically achieved via condensation of L-glutamine with phthalic anhydride [1], yields a compound with a molecular weight of 276.24 g/mol and a melting point of approximately 163 °C . It serves as a crucial intermediate in the two-step synthesis of the immunomodulatory drug thalidomide [2] and is employed as an N-protected building block in peptide synthesis to prevent undesired side reactions during coupling steps [1]. Additionally, it has been investigated as an inhibitor of glutamine-utilizing enzymes, notably glutaminase [3].

Why N-alpha-Phthalyl-L-glutamine Cannot Be Directly Substituted with Unprotected L-Glutamine or Alternative N-Protected Analogs


Direct substitution of N-alpha-Phthalyl-L-glutamine with unprotected L-glutamine or alternative N-protected derivatives (e.g., N-Boc-L-glutamine) is not scientifically equivalent due to fundamental differences in chemical reactivity, physical properties, and biological activity. While L-glutamine serves as the core scaffold, its unprotected alpha-amino group renders it unsuitable for regioselective peptide coupling where N-terminal protection is required [1]. The phthaloyl protecting group imparts distinct physicochemical properties, including a significantly higher molecular weight (276.24 g/mol vs. 146.15 g/mol for L-glutamine) and a lower melting point (163 °C vs. ~185 °C) , affecting both handling and purification protocols. Furthermore, the phthaloyl group confers a specific enzyme inhibition profile—exhibiting an IC50 of 22 µM against human kidney glutaminase—that is absent in unmodified L-glutamine and not generalizable to other N-protected analogs [2]. These quantitative differences underscore the necessity of selecting the specific compound for applications demanding precise N-terminal protection, defined physical handling characteristics, or specific enzyme modulation.

Quantitative Differentiation of N-alpha-Phthalyl-L-glutamine Against Key Comparators: An Evidence-Based Selection Guide


Glutaminase Inhibition Potency: N-alpha-Phthalyl-L-glutamine vs. the Selective Inhibitor BPTES

N-alpha-Phthalyl-L-glutamine demonstrates moderate inhibitory activity against human kidney glutaminase, with a reported IC50 of 22 µM [1]. In contrast, BPTES, a well-characterized potent and selective allosteric inhibitor of kidney-type glutaminase (GLS1), exhibits an IC50 ranging from 0.16 µM to 3.3 µM depending on the assay format . This represents a 6.7- to 137.5-fold difference in potency. While N-alpha-Phthalyl-L-glutamine is not a potent inhibitor, its activity provides a distinct biochemical property not shared by unmodified L-glutamine, offering a potential tool compound for modulating glutamine metabolism in research contexts where high-potency inhibition is not the primary objective.

Enzyme Inhibition Glutaminase Cancer Metabolism

Molecular Weight and Physical Form: N-alpha-Phthalyl-L-glutamine vs. Unprotected L-Glutamine

N-alpha-Phthalyl-L-glutamine has a molecular weight of 276.24 g/mol and a melting point of 163 °C [1]. In comparison, unprotected L-glutamine has a significantly lower molecular weight of 146.15 g/mol and a higher melting point of approximately 185 °C (decomposition) [2]. The nearly doubled molecular weight and the 22 °C lower melting point are direct consequences of the phthaloyl protecting group. These differences have practical implications for laboratory handling, storage, and purification, as the physical properties of the protected derivative dictate its behavior in recrystallization and chromatographic separations.

Peptide Synthesis Chemical Handling Molecular Properties

Protecting Group Strategy: Synthesis Yield Comparison of N-alpha-Phthalyl-L-glutamine vs. N-Boc-L-glutamine

The synthesis of N-alpha-Phthalyl-L-glutamine via reaction of L-glutamine with phthalic anhydride typically proceeds in high yield; a representative patent reports an 85% yield for the analogous DL-mixture under standard conditions [1]. In contrast, the synthesis of N-Boc-L-glutamine from L-glutamine is reported to achieve a yield of approximately 92% . While the Boc-protected analog shows a modest 7% higher yield, the choice between protecting groups is often dictated by orthogonal deprotection compatibility rather than raw yield alone. The phthaloyl group offers acid-stability, which can be a critical differentiator in multi-step synthetic sequences where acid-labile groups like Boc would be prematurely cleaved.

Organic Synthesis Protecting Groups Process Chemistry

Utility as a Thalidomide Intermediate: Process Yield and Purity of N-alpha-Phthalyl-L-glutamine

N-alpha-Phthalyl-L-glutamine is the critical intermediate in the two-step synthesis of thalidomide, a TNF-alpha inhibitor. In an optimized process, cyclization of N-phthaloyl-L-glutamine using carbonyldiimidazole (CDI) in the presence of a catalytic amount of DMAP yields thalidomide with reported yields ranging from 85% to 93% and a final product purity exceeding 99% . This contrasts with alternative routes that may require more steps or provide lower overall efficiency. The ability to achieve such high purity directly from this intermediate underscores its value in both research-scale and industrial production of thalidomide and its analogs.

Pharmaceutical Intermediates Thalidomide Synthesis Process Development

Targeted Application Scenarios for N-alpha-Phthalyl-L-glutamine Based on Quantitative Evidence


Peptide Synthesis Requiring Orthogonal N-Terminal Protection

In solid-phase or solution-phase peptide synthesis, N-alpha-Phthalyl-L-glutamine is the preferred building block when the synthetic route requires an acid-stable, base-labile N-terminal protecting group. Its use prevents unwanted side reactions at the alpha-amino group during coupling steps, enabling regioselective amide bond formation [1]. The phthaloyl group is orthogonal to acid-labile protecting groups like Boc, allowing for sequential deprotection strategies in the synthesis of complex peptides. This application is supported by its specific molecular properties (MW 276.24 g/mol, mp 163 °C) which differentiate it from unprotected glutamine and other protected analogs .

Research on Glutamine Metabolism and Enzyme Modulation

N-alpha-Phthalyl-L-glutamine can be employed as a chemical probe in studies investigating glutamine metabolism, particularly in the context of cancer cell biology. While it is not a potent inhibitor, its moderate activity against glutaminase (IC50 = 22 µM) provides a tool to perturb glutamine catabolism in cellular assays [1]. This is distinct from using unmodified L-glutamine, which is a substrate, and from using high-potency inhibitors like BPTES (IC50 = 0.16-3.3 µM), offering a different dynamic range for studying dose-response relationships or for models where partial inhibition is desired .

Industrial and Laboratory Synthesis of Thalidomide and Analogs

This compound is the essential intermediate in the two-step synthesis of thalidomide, a clinically used immunomodulatory drug. The process, which involves cyclization of N-phthaloyl-L-glutamine, yields thalidomide with high purity (>99%) and good overall yield (85-93%) [1]. For any laboratory or industrial facility engaged in the production of thalidomide or its structural analogs for research, quality control, or pharmaceutical development, N-alpha-Phthalyl-L-glutamine is a non-substitutable starting material due to its direct and efficient conversion to the final API.

Quote Request

Request a Quote for N-alpha-Phthalyl-L-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.